molecular formula C13H17N3O2 B2938239 3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2034528-11-3

3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B2938239
CAS No.: 2034528-11-3
M. Wt: 247.298
InChI Key: BFTZNFPJSOSROE-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyrazine-2-yloxy group and a conjugated enone system (α,β-unsaturated ketone). The enone moiety may contribute to reactivity, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-methyl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-10(2)7-13(17)16-6-3-11(9-16)18-12-8-14-4-5-15-12/h4-5,7-8,11H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTZNFPJSOSROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(C1)OC2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O2C_{15}H_{21}N_3O_2. The compound features a pyrazine ring linked to a pyrrolidine moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may modulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in cancer proliferation and survival .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor effects. In vitro studies showed that the compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For example, a study demonstrated its effectiveness in reducing tumor size in xenograft models at low concentrations .

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective properties. It appears to exert protective effects against neuronal cell death induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

StudyFindings
In Vitro Antitumor Study Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the micromolar range.
Neuroprotection Study Showed reduced apoptosis in neuronal cells exposed to oxidative stressors, indicating potential for treating neurodegenerative conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The formation of the pyrrolidine ring and subsequent introduction of the pyrazine moiety are critical steps in its synthesis.

Synthetic Route Overview

  • Formation of Pyrrolidine : Cyclization reaction involving an appropriate amine and dihalide.
  • Introduction of Pyrazine : Nucleophilic substitution reaction with a halogenated pyrazine.
  • Final Modifications : Adjustments to optimize yield and purity.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Biological Activity Applications
Target Compound Pyrrolidine + Pyrazine + Enone Pyrazin-2-yloxy, α,β-unsaturated ketone Hypothesized kinase inhibition Oncology (potential)
PDCApy () Pyrrolidine + Pyrazine + Carboxylic acid Carbamoyl-phenyl, COOH Antimicrobial (V. cholerae) Infectious disease research
TRK Inhibitor () Pyrrolidine + Pyrazolo-pyrimidine Difluorophenyl, pyrazole TRK kinase inhibition Cancer therapy
Futibatinib () Pyrrolidine + Pyrazolo-pyrimidine Ethynyl-dimethoxyphenyl, enone FGFR1–4 inhibition Cholangiocarcinoma treatment
(2Z)-Enone Derivative () Pyrazole + Enone + Aniline Hydroxy, methyl, aniline Antimicrobial, structural studies Material science, drug design

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